Technical Assessment: 2-(4-Methoxyphenyl)ethanol & The Enol Tautomer
Technical Assessment: 2-(4-Methoxyphenyl)ethanol & The Enol Tautomer
Executive Summary
This technical guide addresses the chemical entity 2-(4-methoxyphenyl)ethanol (CAS: 702-23-8), a stable aromatic alcohol widely used in pharmaceutical synthesis and fragrance chemistry.[1][2]
Critical Nomenclature Clarification: The term "2-(4-methoxyphenyl)ethenol" (ending in -ol vs -ol) strictly refers to the enol tautomer of 4-methoxyacetaldehyde. In standard laboratory conditions, this enol is thermodynamically unstable and rapidly tautomerizes to the aldehyde form. However, some commercial databases conflate the two names. This guide focuses on the stable, isolable ethanol derivative (p-methoxyphenethyl alcohol) used in drug development, while providing a mechanistic analysis of the ethenol tautomer to ensure rigorous scientific accuracy.
Part 1: Chemical Identity & Physical Properties[2][3]
The stable compound of interest for researchers is 2-(4-methoxyphenyl)ethanol , a tyrosol derivative. It serves as a versatile building block for beta-blockers, antihypertensives, and tetrahydroquinoline-based therapeutics.
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-(4-Methoxyphenyl)ethanol |
| Common Synonyms | p-Methoxyphenethyl alcohol; p-Anisyl alcohol; MOPE |
| CAS Registry Number | 702-23-8 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| SMILES | COc1ccc(CCO)cc1 |
| InChI Key | AUWDOZOUJWEPBA-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
| Property | Value | Context/Notes |
| Appearance | White crystalline solid or colorless oil | Low melting point leads to phase variability at RT. |
| Melting Point | 26 – 30 °C | Requires temperature-controlled storage (4°C) to maintain solid state. |
| Boiling Point | 334 – 336 °C | High boiling point indicates strong intermolecular H-bonding. |
| Density | ~1.108 g/cm³ (Predicted) | Denser than water. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water; highly soluble in organic solvents. |
| LogP | 1.54 (Experimental) | Moderate lipophilicity; suitable for membrane permeability studies. |
| pKa | ~14.8 (Alcohol hydroxyl) | Weakly acidic; typical of primary aliphatic alcohols. |
Part 2: Tautomerism & Mechanistic Chemistry
Understanding the distinction between the ethanol (product) and ethenol (intermediate) is vital for synthetic planning, particularly in oxidation/reduction cycles.
The Keto-Enol Equilibrium
2-(4-Methoxyphenyl)ethenol is the vinyl alcohol tautomer of 4-methoxyacetaldehyde .
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Stability: The equilibrium heavily favors the aldehyde (keto form) due to the strength of the C=O bond (~179 kcal/mol) versus the C=C bond (~146 kcal/mol).
-
Transient Existence: The enol form is a transient intermediate during the hydration of 4-methoxystyrene or the acid-catalyzed rearrangement of epoxides. It is not an isolable shelf product.
Visualization: Chemical Space & Tautomerism
The following diagram illustrates the relationship between the stable alcohol, the reactive aldehyde, and the transient enol.
Figure 1: Mechanistic relationship showing the stable alcohol (blue) and the transient enol tautomer (yellow).[3]
Part 3: Synthesis & Experimental Protocols
For drug development, the synthesis of enantiopure or high-purity 2-(4-methoxyphenyl)ethanol is critical.
Biocatalytic Reduction (Green Chemistry)
This method is preferred for generating high-purity alcohol from the ketone precursor (4-methoxyacetophenone) or aldehyde, often achieving high enantioselectivity if chiral centers are introduced (though this specific molecule is achiral at the alpha carbon, the method applies to derivatives).
Protocol:
-
Substrate: 4-Methoxyacetophenone (or 4-methoxyacetaldehyde).
-
Biocatalyst: Immobilized Trigonopsis variabilis AS2 or engineered Alcohol Dehydrogenase (ADH).
-
Medium: Ionic liquid-containing buffer (e.g., Phosphate buffer pH 7.0 + [BMIM][PF6]).
-
Conditions: 30°C, 180 rpm agitation, 24 hours.
-
Workup: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Yield: Typically >90% conversion.
Chemical Synthesis (Standard Lab Scale)
Precursor: 4-Methoxyphenylacetic acid or its ester. Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
Step-by-Step Protocol:
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Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 4-methoxyphenylacetic acid (10 mmol) in anhydrous THF (30 mL).
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Addition: Cool to 0°C. Dropwise add BH₃·THF (1.0 M, 12 mmol) over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.
-
Extraction: Evaporate THF, redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Recrystallize from Hexane/Ether or use flash chromatography.
Part 4: Applications in Drug Development[3]
Medicinal Chemistry Scaffold
2-(4-Methoxyphenyl)ethanol functions as a "tyrosol-like" scaffold.[1] The para-methoxy group blocks metabolic hydroxylation at that position, altering the pharmacokinetic profile compared to tyrosol.
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Tetrahydroquinoline Synthesis: Used as a precursor for (2R,4R)-1-n-butyl-2-methyl-4-(2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline, a scaffold investigated for neurological disorders.
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Linker Chemistry: The primary alcohol is readily converted to a leaving group (Tosylate/Mesylate) or a halide (Iodide) for nucleophilic substitution, allowing the attachment of the p-methoxyphenethyl motif to pharmacophores.
Biological Activity & Metabolism
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CYP Inhibition: Acts as a competitive inhibitor of CYP1A2 . This is critical when designing co-administered drugs, as it may alter the clearance of CYP1A2 substrates (e.g., caffeine, theophylline).
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Antimicrobial Action: Exhibits bacteriostatic activity against E. coli (MIC ~4.8 mM) by inhibiting DNA/RNA synthesis.[4]
Visualization: Synthesis & Application Workflow
Figure 2: Synthesis of the alcohol and its downstream applications in medicinal chemistry.
Part 5: Safety & Handling
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Incompatibility: Strong oxidizing agents (converts to acid), Acid chlorides (forms esters).
References
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Smolecule. (2024).[2] 2-(4-methoxyphenyl)ethenol Product Record. Link (Note: Nomenclature conflation source).
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ChemicalBook. (2025). 4-Methoxyphenethyl alcohol Properties and Synthesis. Link
- Lou, W. Y., et al. (2010). Biocatalytic anti-Prelog stereoselective reduction of 4'-methoxyacetophenone.
-
MedChemExpress. (2024). 4-Methoxyphenethyl alcohol: Biological Activity. Link
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Thermo Scientific Chemicals. (2024). 2-(4-Methoxyphenyl)ethanol Safety Data Sheet. Link
-
LGC Standards. (2024). Reference Material: 2-(4-Methoxyphenyl)ethanol.[1][2][5][6][7][8][9][10][11][12] Link
Sources
- 1. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Buy 2-(4-methoxyphenyl)ethenol [smolecule.com]
- 3. Enol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lookchem.com [lookchem.com]
- 6. where to buy Fluorinated Compounds [french.chemenu.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Difluoro ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-(4-Methoxyphenyl)ethanol | LGC Standards [lgcstandards.com]
- 12. 4-METHOXYPHENETHYL ALCOHOL | 702-23-8 [chemicalbook.com]
